molecular formula C17H12ClN3O4S B1294000 4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid CAS No. 1142210-59-0

4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid

Cat. No. B1294000
M. Wt: 389.8 g/mol
InChI Key: OPDFVXCINVCAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach includes the reaction of 4-chlorobenzoic acid with anhydrous methanol . Further details on the synthetic pathway and optimization conditions would require a deeper investigation.


Molecular Structure Analysis

The crystal and molecular structure of 4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid has been characterized using various spectroscopic techniques, including FT-IR, NMR , and single-crystal X-ray diffraction . The compound crystallizes in the orthorhombic space group Pna21 , with the unit cell containing 8 asymmetric molecules . The bond lengths, bond angles, and torsion angles have been calculated using density functional theory (DFT) methods .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 211.67 g/mol .

properties

IUPAC Name

4-[[5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c18-11-3-5-12(6-4-11)19-15(22)16-21-20-14(26-16)9-25-13-7-1-10(2-8-13)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDFVXCINVCAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.